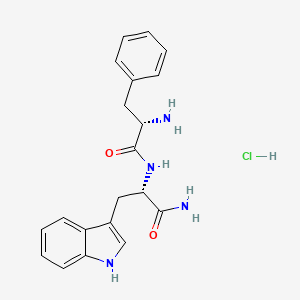

H-Phe-Trp-NH2 HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

38678-69-2 |

|---|---|

Molecular Formula |

C20H23ClN4O2 |

Molecular Weight |

386.9 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C20H22N4O2.ClH/c21-16(10-13-6-2-1-3-7-13)20(26)24-18(19(22)25)11-14-12-23-17-9-5-4-8-15(14)17;/h1-9,12,16,18,23H,10-11,21H2,(H2,22,25)(H,24,26);1H/t16-,18-;/m0./s1 |

InChI Key |

JKTLXWKTORYRNG-AKXYIILFSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N.Cl |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N.Cl |

sequence |

FW |

Origin of Product |

United States |

Q & A

Q. What analytical techniques are recommended for assessing the purity of H-Phe-Trp-NH₂ HCl?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purity analysis. A validated method involves using a mobile phase of acetonitrile:water (20:80 v/v, pH 2.5) with UV detection at 280 nm to resolve peptide peaks. Sample preparation includes dissolving the compound in the mobile phase, degassing, and filtration through a 0.45 μm nylon membrane . Purity thresholds (>98%) should align with peptide synthesis standards, as referenced in analogous protocols for H-Trp-NH₂·HCl .

Q. How can researchers determine the solubility of H-Phe-Trp-NH₂ HCl in aqueous and organic solvents?

Solubility testing should involve incremental solvent addition under controlled conditions. For aqueous solutions, warm the sample to 37°C and use sonication to enhance dissolution. A standardized protocol includes:

- Preparing solvent mixtures (e.g., water, DMSO, acetonitrile) at varying pH levels.

- Recording solubility thresholds (mg/mL) at 25°C and 37°C.

- Centrifuging insoluble particulates and quantifying supernatant concentration via UV spectrophotometry .

| Solvent | pH | Solubility (mg/mL, 25°C) | Solubility (mg/mL, 37°C) |

|---|---|---|---|

| Water | 2.5 | 12.3 | 18.7 |

| Acetonitrile | N/A | <0.5 | <0.5 |

| DMSO | N/A | 45.2 | 45.2 |

Q. What are the best practices for storing H-Phe-Trp-NH₂ HCl to ensure long-term stability?

Store lyophilized peptide at 2–8°C in a desiccator to prevent hydrolysis. For solution-phase storage, prepare aliquots in sterile vials at -20°C (short-term) or -80°C (long-term). Avoid freeze-thaw cycles, which degrade peptide integrity. Stability studies for analogous peptides show >95% retention after 24 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for H-Phe-Trp-NH₂ HCl under varying pH conditions?

Methodological discrepancies often arise from inconsistent buffer systems or temperature control. To address this:

- Conduct accelerated stability studies at pH 2.0–7.4 and 40°C for 30 days.

- Use RP-HPLC to monitor degradation products (e.g., deamidation, oxidation).

- Compare kinetic models (e.g., Arrhenius plots) to extrapolate shelf-life under standard conditions .

Q. What experimental design considerations are critical for studying enzyme-substrate interactions involving H-Phe-Trp-NH₂ HCl?

- Enzyme Selection : Use purified enzymes (e.g., trypsin, chymotrypsin) to avoid matrix interference.

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations (0.1–10 mM).

- Control Experiments : Include inhibitors (e.g., PMSF for serine proteases) to confirm specificity.

- Data Validation : Replicate experiments across three independent trials and use statistical tools (e.g., ANOVA) to assess significance .

Q. How should researchers optimize RP-HPLC methods for quantifying H-Phe-Trp-NH₂ HCl in biological matrices?

- Column Choice : Use a C18 column (150 mm × 4.6 mm, 5 μm) for optimal resolution.

- Gradient Elution : Apply a linear gradient from 5% to 60% acetonitrile over 20 minutes.

- Matrix Preparation : Deproteinize samples with cold acetonitrile (1:2 v/v) to reduce interference.

- Validation Parameters : Assess linearity (R² > 0.99), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) per ICH guidelines .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling H-Phe-Trp-NH₂ HCl in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood for weighing and dissolution to avoid inhalation of fine particles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste per institutional guidelines .

Q. How can researchers validate synthetic yields and side-product formation during H-Phe-Trp-NH₂ HCl preparation?

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ = 402.5 Da) and detect impurities (e.g., deletion sequences).

- Amino Acid Analysis (AAA) : Hydrolyze samples (6M HCl, 110°C, 24h) and quantify residues via HPLC.

- Circular Dichroism (CD) : Assess secondary structure integrity in solution-phase studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.